molecular formula C13H11N3O3 B14622557 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile CAS No. 57097-47-9

5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile

Cat. No.: B14622557
CAS No.: 57097-47-9
M. Wt: 257.24 g/mol
InChI Key: IQXPAOUPZWGAJO-UHFFFAOYSA-N
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Description

5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a nitrophenylmethoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile typically involves the reaction of 5-methyl-1H-pyrrole-2-carbonitrile with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrophenyl and pyrrole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrophenyl and pyrrole moieties allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

57097-47-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

5-methyl-1-[(4-nitrophenyl)methoxy]pyrrole-2-carbonitrile

InChI

InChI=1S/C13H11N3O3/c1-10-2-5-13(8-14)15(10)19-9-11-3-6-12(7-4-11)16(17)18/h2-7H,9H2,1H3

InChI Key

IQXPAOUPZWGAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1OCC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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